molecular formula C12H8Br2O2 B13409943 4-bromo-2-(4-bromophenoxy)-Phenol

4-bromo-2-(4-bromophenoxy)-Phenol

Cat. No.: B13409943
M. Wt: 344.00 g/mol
InChI Key: GADOGJSKUPYKLP-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-bromophenoxy)-Phenol is an organic compound characterized by the presence of bromine atoms and phenoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-bromophenoxy)-Phenol typically involves the bromination of phenol derivatives. One common method is the reaction of 4-bromophenol with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atoms at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solvents and catalysts is carefully controlled to achieve the desired reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-bromophenoxy)-Phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .

Scientific Research Applications

4-Bromo-2-(4-bromophenoxy)-Phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-bromophenoxy)-Phenol involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

4-Bromo-2-(4-bromophenoxy)-Phenol is unique due to its specific substitution pattern and the presence of both bromine atoms and phenoxy groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H8Br2O2

Molecular Weight

344.00 g/mol

IUPAC Name

4-bromo-2-(4-bromophenoxy)phenol

InChI

InChI=1S/C12H8Br2O2/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,15H

InChI Key

GADOGJSKUPYKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)O)Br

Origin of Product

United States

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